molecular formula C15H13NO4S B7959787 Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate

Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate

Cat. No.: B7959787
M. Wt: 303.3 g/mol
InChI Key: KSXRLKHSGUHBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate is an organic compound that features a nitrobenzoate ester functional group along with a methylsulfanyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the methylsulfanyl-substituted phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulfanyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(methylsulfanyl)phenyl]-4-nitrobenzoate
  • Methyl 3-[4-(methylsulfanyl)phenyl]-6-nitrobenzoate
  • Methyl 3-[4-(ethylsulfanyl)phenyl]-5-nitrobenzoate

Uniqueness

Methyl 3-[4-(methylsulfanyl)phenyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-20-15(17)12-7-11(8-13(9-12)16(18)19)10-3-5-14(21-2)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRLKHSGUHBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.